![molecular formula C14H17N5O3S2 B2586953 (Z)-4-methyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine CAS No. 326910-29-6](/img/structure/B2586953.png)
(Z)-4-methyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine
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Overview
Description
“(Z)-4-methyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine” is a compound that falls under the category of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties
- Antibacterial and Anti-inflammatory Activities : A study focusing on the synthesis of thiazole compounds, including derivatives similar to (Z)-4-methyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine, revealed their potential as anti-inflammatory agents. These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, and effectively inhibited carrageenin-induced oedema, indicating their anti-inflammatory potential (Helal et al., 2013).
Anticancer Activities
- Potential Anticancer Agents : Another research focused on synthesizing novel thiazole derivatives, including structures similar to the chemical . These compounds displayed promising anticancer activities, particularly against the breast carcinoma cell line MCF-7. The study highlighted their potential as therapeutic agents in cancer treatment (Gomha et al., 2017).
- Antitumor Properties : Further research into N-phenylmorpholine-thiazole derivatives, structurally related to (Z)-4-methyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine, indicated significant antitumor activities. These compounds were tested against various tumor cell lines and showed potential in inhibiting tumor cell growth (Al-Soliemy et al., 2020).
DNA Binding and Antimicrobial Efficacy
- DNA Binding and Antimicrobial Activities : A study examining N-phenylmorpholine derivatives linked with thiazole moieties, closely related to the chemical of interest, found that these compounds could bind with SS-DNA, indicating potential in gene therapy or as molecular probes. They also exhibited significant antimicrobial and anti-cancer properties (Farghaly et al., 2020).
Other Biological Activities
- Varied Biological Activities : Research on thiazole derivatives has shown a wide range of biological activities, including antimicrobial and anti-inflammatory effects. These compounds have been evaluated for their efficacy against various microorganisms, indicating their potential in pharmaceutical applications (Abdelhamid et al., 2019).
Future Directions
properties
IUPAC Name |
4-methyl-5-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S2/c1-10-13(23-14(15)16-10)18-17-11-2-4-12(5-3-11)24(20,21)19-6-8-22-9-7-19/h2-5H,6-9H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTMKWKFNAVNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-methyl-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine |
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